1-butyl-2-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile
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Description
1-butyl-2-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile is a useful research compound. Its molecular formula is C28H23Cl2N3 and its molecular weight is 472.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
A series of N-(pyrrol-2-yl)amines, including compounds closely related to the specified chemical structure, have been synthesized through a two-step sequence starting from 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile. These syntheses proceed via isolated N-(pyrrol-2-yl)imines, which are key intermediates for other valuable compounds. The crystal structures of these compounds show significant insights into the molecular conformation changes and supramolecular assembly, mainly controlled by strong hydrogen and halogen bonds, which are crucial for designing compounds with desired physical and chemical properties (Macías, Castillo, & Portilla, 2018).
Chemical Transformations
Research into chemical reactivity of closely related compounds towards nucleophilic reagents has led to the discovery of unexpected products, showcasing the versatility of these compounds in synthesizing a variety of heterocyclic systems. These findings are essential for expanding the library of compounds with potential applications in drug development and materials science (Ibrahim & El-Gohary, 2016).
Molecular Docking and Vibrational Studies
Spectroscopic and structural investigations of derivatives have been conducted, revealing their stability arising from hyper-conjugative interactions and charge delocalization. These studies contribute to understanding the reactivity of the compounds and their potential as nonlinear optical materials, which could have implications in developing new materials for electronic and photonic devices (Vanasundari et al., 2018).
Catalyzed Synthesis of Heterocycles
The synthesis of new tricyclic compounds, such as pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, catalyzed by specific agents, showcases the compound's role in creating complex molecular architectures. This highlights its utility in organic synthesis, particularly in constructing molecules with potential biological activity (Khashi, Davoodnia, & Rao Lingam, 2015).
Antibacterial Evaluation
Compounds derived from the specified chemical structure have been synthesized and evaluated for their antibacterial activity against various bacteria. This demonstrates their potential in contributing to the development of new antibacterial agents, which is crucial in the fight against antibiotic-resistant bacterial strains (Vazirimehr et al., 2017).
properties
IUPAC Name |
1-butyl-2-[(E)-(2,6-dichlorophenyl)methylideneamino]-4,5-diphenylpyrrole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23Cl2N3/c1-2-3-17-33-27(21-13-8-5-9-14-21)26(20-11-6-4-7-12-20)22(18-31)28(33)32-19-23-24(29)15-10-16-25(23)30/h4-16,19H,2-3,17H2,1H3/b32-19+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXOCORPIZAALS-BIZUNTBRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C(=C1N=CC2=C(C=CC=C2Cl)Cl)C#N)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=C(C(=C1/N=C/C2=C(C=CC=C2Cl)Cl)C#N)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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